molecular formula C4H10O2 B8755947 2-methoxypropan-2-ol CAS No. 72360-66-8

2-methoxypropan-2-ol

Cat. No.: B8755947
CAS No.: 72360-66-8
M. Wt: 90.12 g/mol
InChI Key: BFSUQRCCKXZXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-methoxypropan-2-ol can be synthesized by reacting propylene oxide with methanol in the presence of zinc-magnesium-aluminium (ZnMgAl) catalysts . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous reaction of propylene oxide with methanol. The process is optimized to minimize the formation of unwanted by-products and to maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-methoxypropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxypropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in the synthesis of various organic compounds.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: Commonly used in paints, varnishes, inks, and cleaning agents

Mechanism of Action

The mechanism of action of 2-methoxypropan-2-ol involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. It can interact with molecular targets through hydrogen bonding and dipole-dipole interactions, enhancing the solubility and reactivity of compounds in solution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxypropan-2-ol is unique due to its balanced properties of low toxicity, high solvency, and versatility in various applications. Its ability to dissolve both polar and non-polar substances makes it a valuable solvent in many industrial and research settings .

Properties

CAS No.

72360-66-8

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

IUPAC Name

2-methoxypropan-2-ol

InChI

InChI=1S/C4H10O2/c1-4(2,5)6-3/h5H,1-3H3

InChI Key

BFSUQRCCKXZXEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4,5-diacyl-[1,4,5]-oxadiazepines obtained in this reaction step can be obtained especially by precipitation from alcohols such as methanol, ethanol, propanol, isopropanol, methoxyisopropanol and ethoxyethanol. They are generally obtained in yields of from 40 to 76% and in a purity of more than 95%. It is not necessary, however, to isolate those intermediates; they can be introduced directly into the next step by replacing the solvent of reaction step (1) by the solvent of reaction step (2).
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